molecular formula C18H21BrN2O2 B6130379 2-Bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol

2-Bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol

Cat. No.: B6130379
M. Wt: 377.3 g/mol
InChI Key: LNNTZBGSLMBXSV-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol is a complex organic compound that features a bromine atom, a methoxy group, and a pyridinylpiperidinyl moiety

Properties

IUPAC Name

2-bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2/c1-23-17-10-13(9-15(19)18(17)22)12-21-8-3-2-6-16(21)14-5-4-7-20-11-14/h4-5,7,9-11,16,22H,2-3,6,8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNTZBGSLMBXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCCCC2C3=CN=CC=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol typically involves multiple steps, starting with the bromination of a methoxy-substituted phenol. The brominated intermediate is then subjected to a series of reactions to introduce the pyridinylpiperidinyl group. Common reagents used in these steps include bromine, methanol, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or thiolates can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the bromine atom can produce a variety of substituted phenols.

Scientific Research Applications

2-Bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: Researchers use this compound to investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, while the pyridinylpiperidinyl moiety enhances the compound’s affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methoxy-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]phenol
  • 2-Bromo-6-methoxy-4-[(2-pyridin-4-ylpiperidin-1-yl)methyl]phenol
  • 2-Bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)ethyl]phenol

Uniqueness

Compared to similar compounds, 2-Bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol is unique due to the specific positioning of the pyridinyl group, which can significantly influence its binding properties and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

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